molecular formula C25H30N2O3 B11211832 2'-(4-Ethoxyphenyl)-7'-methoxy-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(4-Ethoxyphenyl)-7'-methoxy-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11211832
M. Wt: 406.5 g/mol
InChI Key: XWRSJLGKZSEOKJ-UHFFFAOYSA-N
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Description

2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its spirocyclic structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step often involves the cyclization of an appropriate hydrazine derivative with a substituted benzoxazine precursor under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is introduced by reacting the intermediate with a cyclohexanone derivative, often under reflux conditions in the presence of a suitable catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazolo[1,5-c][1,3]benzoxazine core is particularly interesting for its bioactivity.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism by which 2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-c][1,3]benzoxazine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine]
  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d][1,3]benzoxazine

Uniqueness

Compared to similar compounds, 2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific substitution pattern and spirocyclic structure. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H30N2O3/c1-4-29-19-10-8-18(9-11-19)21-16-22-20-6-5-7-23(28-3)24(20)30-25(27(22)26-21)14-12-17(2)13-15-25/h5-11,17,22H,4,12-16H2,1-3H3

InChI Key

XWRSJLGKZSEOKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCC(CC5)C

Origin of Product

United States

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